Cas no 54350-48-0 (Etretinate)

Etretinate is a synthetic retinoid primarily used in the treatment of severe psoriasis and other keratinization disorders. Its mechanism of action involves modulating epidermal cell proliferation and differentiation, thereby reducing hyperkeratosis and inflammation. Etretinate is particularly effective in cases resistant to conventional therapies, offering a systemic approach for managing recalcitrant conditions. Due to its lipophilic nature, it exhibits a prolonged half-life, necessitating careful dosing and monitoring. The compound's efficacy is well-documented in clinical settings, though its use requires strict adherence to safety protocols, including pregnancy prevention, owing to its teratogenic potential. Etretinate remains a valuable option for dermatological conditions when alternatives are inadequate.
Etretinate structure
Etretinate structure
商品名:Etretinate
CAS番号:54350-48-0
MF:C23H30O3
メガワット:354.4825
MDL:MFCD00866624
CID:56579
PubChem ID:5282375

Etretinate 化学的及び物理的性質

名前と識別子

    • Etretinate
    • Ethyl all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
    • Tegison
    • 1-(3-HYDROXY-2-NITROPHENYL)ETHANONE
    • ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
    • Ro 10-9359
    • 9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen
    • ethyl (all-E)-9-(4-methyoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
    • Etretinato
    • Etretinato [INN-Spanish]
    • Etretinatum
    • Etretinatum [INN-Latin]
    • Retinoid
    • all-trans-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester
    • Ethyl etrinoate
    • 65M2UDR9AG
    • Tigason
    • C23H30O3
    • Ethyl (all-E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
    • 3,7-Dimethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-2,4,6,8-nonanetetraeno
    • GTPL7599
    • ACITRETIN IMPURITY B [EP IMPURITY]
    • EINECS 259-119-3
    • AB01275503-01
    • (2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid, Ethyl Ester
    • Etretinate [USAN:INN:BAN:JAN]
    • ETRETINATE [USAN]
    • AC-6823
    • DTXSID0023036
    • CAS-54350-48-0
    • ETRETINATE [MART.]
    • D05BB01
    • Q554297
    • 2,4,6,8-Nonanetetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, all-trans-
    • ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenoate;Etretinate
    • ETRETINATE [HSDB]
    • CHEMBL464
    • ETRETINATE (MART.)
    • CHEBI:94591
    • ETRETINATE [WHO-DD]
    • Etretinatum (INN-Latin)
    • LMPR01090046
    • Ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
    • NSC297936
    • W-105640
    • NCGC00167500-02
    • (2E,4E,6E,8E)-ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
    • NCGC00167500-01
    • ETRETINATE [JAN]
    • TEGISON (TN)
    • UNII-65M2UDR9AG
    • HMS3713F22
    • s4699
    • HMS2090G06
    • (all E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester
    • NSC-297936
    • A11564
    • DTXCID603036
    • HY-B0797
    • 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (2E,4E,6E,8E)-
    • Ro-109359
    • ETRETINATE [INN]
    • 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid ethyl ester
    • A830117
    • 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (all-E)-
    • Etretinate 100 microg/mL in Acetonitrile
    • MFCD00866624
    • HQMNCQVAMBCHCO-DJRRULDNSA-N
    • ETRETINATE [MI]
    • AKOS015889992
    • Etrinoate, Ethyl
    • BDBM50248000
    • D00316
    • (2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenoic acid ethyl ester
    • 54350-48-0
    • Ethyl-all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
    • HSDB 7185
    • SR-05000001511-1
    • 3,7-Dimethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-2,4,6,8-nonanetetraenoic acid ethyl ester
    • AS-77381
    • CHEBI:4913
    • CS-3926
    • ISOPROPYL-PYRIDIN-4-YL-AMINEDIHYDROCHLORIDE
    • NSC 297936
    • BRD-K36248164-001-01-8
    • Etretinato (INN-Spanish)
    • SR-05000001511-2
    • Ro-10-9359
    • ACITRETIN IMPURITY B (EP IMPURITY)
    • ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(methyloxy)phenyl]nona-2,4,6,8-tetraenoate
    • NS00010325
    • SR-05000001511
    • Etretinate (JAN/USAN/INN)
    • CCG-220590
    • E1293
    • ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
    • Tox21_112501_1
    • CCRIS 3615
    • ETRETINATE [VANDF]
    • 2,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (all E)-
    • SCHEMBL3123
    • 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-, ethyl ester, (all-E-)
    • 2,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (all-E)-
    • Tox21_112501
    • ETRETINATE [ORANGE BOOK]
    • DA-73243
    • BRD-K49076555-001-01-5
    • BRD-K49076555-001-03-1
    • BRD-K49076555-001-04-9
    • MDL: MFCD00866624
    • インチ: 1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+
    • InChIKey: HQMNCQVAMBCHCO-DJRRULDNSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C(C([H])([H])[H])C(/C(/[H])=C(\[H])/C(=C(\[H])/C(/[H])=C(\[H])/C(=C(\[H])/C(=O)OC([H])([H])C([H])([H])[H])/C([H])([H])[H])/C([H])([H])[H])=C(C([H])([H])[H])C=1C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 354.21900
  • どういたいしつりょう: 354.219495
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 568
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 4
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 35.5
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 6.8

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.0304 (rough estimate)
  • ゆうかいてん: 103.0 to 107.0 deg-C
  • ふってん: 447.69°C (rough estimate)
  • フラッシュポイント: 219.4±21.4 °C
  • 屈折率: 1.5480 (estimate)
  • PSA: 35.53000
  • LogP: 5.64550
  • じょうきあつ: 0.0±1.3 mmHg at 25°C
  • 最大波長(λmax): 360(H2O)(lit.)
  • マーカー: 3892

Etretinate セキュリティ情報

Etretinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
FE23206-1000 mg
Etretinate
54350-48-0
1g
2023-01-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X63355-1g
Etretinate
54350-48-0 ≥98%(HPLC)
1g
¥7688.0 2023-09-05
DC Chemicals
DC9884-1 g
Etretinate
54350-48-0 >98%
1g
$720.0 2022-02-28
LKT Labs
E7668-100 mg
Etretinate
54350-48-0 ≥98%
100MG
$225.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1011029-20MG
54350-48-0
20MG
¥10262.49 2023-04-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E303945-1g
Etretinate
54350-48-0 96%
1g
¥7137.90 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E862628-50mg
Ethyl all-trans-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
54350-48-0 ≥98%(HPLC)
50mg
¥950.00 2022-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E862628-250mg
Ethyl all-trans-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
54350-48-0 ≥98%(HPLC)
250mg
¥3,280.00 2022-01-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E303945-50mg
Etretinate
54350-48-0 96%
50mg
¥906.90 2023-09-03
DC Chemicals
DC9884-250 mg
Etretinate
54350-48-0 >98%
250mg
$360.0 2022-02-28

Etretinate 合成方法

Etretinateに関する追加情報

Etretinate (CAS No. 54350-48-0): A Comprehensive Overview

Etretinate, with the CAS registry number 54350-48-0, is a synthetic retinoid that has garnered significant attention in the fields of dermatology and oncology due to its unique biological properties and therapeutic potential. This compound, also known as etretin or 1-(3,5-diisobutylphenyl)-1H-pyrrole-2-carboxylic acid, belongs to the class of retinoids, which are derivatives of vitamin A with diverse biological activities. Etretinate is primarily used in the treatment of psoriasis and other hyperproliferative skin disorders, making it a valuable tool in modern dermatological therapy.

The chemical structure of Etretinate plays a crucial role in its biological activity. It consists of a pyrrole ring substituted with a carboxylic acid group and a bulky 3,5-diisobutylphenyl group. This structure allows Etretinate to interact with specific retinoid receptors, particularly the retinoic acid receptor (RAR), which is critical for its therapeutic effects. Recent studies have highlighted the importance of the steric hindrance provided by the diisobutylphenyl group in enhancing the compound's selectivity for certain isoforms of RAR, thereby minimizing adverse effects.

One of the most significant advancements in understanding Etretinate's mechanism of action has come from research into its anti-inflammatory properties. Unlike traditional retinoids, which primarily target cell differentiation, Etretinate exhibits potent anti-inflammatory activity by modulating cytokine production and inhibiting nuclear factor-kappa B (NF-κB) signaling pathways. This dual functionality makes it particularly effective in treating inflammatory skin conditions such as psoriasis vulgaris.

Recent clinical trials have demonstrated the efficacy of Etretinate in reducing skin inflammation and promoting epidermal normalization in patients with moderate to severe psoriasis. A study published in the *Journal of Dermatological Science* reported that Etretinate significantly reduced scaling, erythema, and thickness of plaques compared to placebo, with minimal systemic side effects. These findings underscore its potential as a first-line treatment for psoriasis patients who are unresponsive to topical therapies.

Beyond its dermatological applications, Etretinate has shown promise in oncology research. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines, including those derived from melanoma and breast cancer. The compound's anti-proliferative effects are attributed to its modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT, which are often dysregulated in cancer cells.

The pharmacokinetics of Etretinate have also been extensively studied to optimize its therapeutic use. Following oral administration, it is rapidly absorbed into the bloodstream and undergoes extensive first-pass metabolism in the liver, resulting in low systemic availability. However, recent advancements in drug delivery systems, such as liposomal encapsulation, have shown potential to enhance its bioavailability and reduce hepatotoxicity.

In terms of safety profile, Etretinate is generally well-tolerated when used at recommended doses. Common side effects include mild gastrointestinal discomfort and reversible liver enzyme elevations. However, long-term use requires careful monitoring due to potential hepatotoxicity and teratogenic effects.

Looking ahead, ongoing research is focused on exploring novel formulations and combination therapies involving Etretinate to expand its clinical applications. For instance, combining Etretinate with biologic agents such as tumor necrosis factor-alpha (TNF-α) inhibitors has shown synergistic effects in preclinical models of psoriasis and inflammatory bowel disease.

In conclusion, Etretinate (CAS No. 54350-48-0) remains a cornerstone in dermatological therapy due to its unique combination of anti-inflammatory and anti-proliferative properties. With ongoing research uncovering new mechanisms of action and innovative delivery systems, this compound holds immense potential for treating not only skin disorders but also various cancers and inflammatory diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:54350-48-0)Etretinate
A830117
清らかである:99%
はかる:100mg
価格 ($):169.0